8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one
Overview
Description
8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a synthetic organic compound that features a fluoropyridine moiety attached to a benzoxepin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized using methods such as the Balz-Schiemann reaction or the Umemoto reaction, which introduce the fluorine atom into the pyridine ring.
Construction of the Benzoxepin Core: The benzoxepin core can be synthesized through cyclization reactions involving appropriate precursors, such as ortho-hydroxybenzaldehydes and alkenes.
Coupling of the Two Moieties: The final step involves coupling the fluoropyridine moiety with the benzoxepin core using cross-coupling reactions like the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity and selectivity by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electronic properties but lacking the benzoxepin core.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns, affecting its reactivity and applications.
4-Fluoropyridine: Similar to 2- and 3-fluoropyridine but with the fluorine atom in a different position.
Uniqueness
8-(5-Fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is unique due to the combination of the fluoropyridine moiety and the benzoxepin core. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-(5-fluoropyridin-3-yl)-3,4-dihydro-2H-1-benzoxepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c16-12-6-11(8-17-9-12)10-3-4-13-14(18)2-1-5-19-15(13)7-10/h3-4,6-9H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHCGYFJZBQPTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)C3=CC(=CN=C3)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182257 | |
Record name | 1-Benzoxepin-5(2H)-one, 8-(5-fluoro-3-pyridinyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955541-56-6 | |
Record name | 1-Benzoxepin-5(2H)-one, 8-(5-fluoro-3-pyridinyl)-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955541-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoxepin-5(2H)-one, 8-(5-fluoro-3-pyridinyl)-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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